8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone

Fragrance chemistry Isomer purity Batch-to-batch reproducibility

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone (CAS 74129-06-9; EINECS 277-731-9) is a single, defined positional isomer within the bicyclo[2.2.2]oct-5-ene alkyl cyclic ketone fragrance family, with molecular formula C₁₄H₂₂O and molecular weight 206.32 g/mol. Unlike the commercially prevalent isomeric mixture sold under CAS 68259-33-6 (woody octene / felvinone), which contains both 7- and 8-acetyl positional isomers, CAS 74129-06-9 represents the specific 2-acetyl-8-isopropyl-6-methyl substitution pattern with defined stereochemical identity.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 74129-06-9
Cat. No. B12667794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone
CAS74129-06-9
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC1=CC2CC(C1CC2C(C)C)C(=O)C
InChIInChI=1S/C14H22O/c1-8(2)12-7-13-9(3)5-11(12)6-14(13)10(4)15/h5,8,11-14H,6-7H2,1-4H3
InChIKeyMUKZVYSKXMCCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone (CAS 74129-06-9): Procurement-Grade Overview of a Defined Bicyclic Fragrance Ketone


8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone (CAS 74129-06-9; EINECS 277-731-9) is a single, defined positional isomer within the bicyclo[2.2.2]oct-5-ene alkyl cyclic ketone fragrance family, with molecular formula C₁₄H₂₂O and molecular weight 206.32 g/mol [1]. Unlike the commercially prevalent isomeric mixture sold under CAS 68259-33-6 (woody octene / felvinone), which contains both 7- and 8-acetyl positional isomers, CAS 74129-06-9 represents the specific 2-acetyl-8-isopropyl-6-methyl substitution pattern with defined stereochemical identity [2]. The compound is listed on the IFRA Transparency List and is utilized in fine fragrance and consumer product formulations for its woody, balsamic odor profile [3].

Why In-Class Substitution of 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone Carries Procurement Risk


Within the bicyclo[2.2.2]octane alkyl cyclic ketone fragrance class, compounds differing only in the position of the acetyl substituent on the bicyclic framework can exhibit distinct olfactory characters, substantivity profiles, and physicochemical properties that directly impact formulation performance and regulatory compliance [1]. The widely available isomeric mixture (CAS 68259-33-6) contains both 7-acetyl and 8-acetyl species in undefined ratios [2], introducing batch-to-batch olfactory variability absent from the defined single-isomer CAS 74129-06-9. Furthermore, measured boiling point (281.3°C vs. ~269.7°C), flash point (113.1°C vs. >93.3°C), and density (0.948 vs. 0.957 g/cm³) differ between the single isomer and the commercial mixture, with implications for processing, storage classification, and evaporation kinetics in consumer product matrices [1][3]. Substituting the defined isomer with the mixture without reformulation therefore introduces uncontrolled variables in fragrance tenacity, headspace performance, and safety documentation.

Quantitative Differentiation Evidence for 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone (CAS 74129-06-9) vs. Closest Analogs


Defined Single Positional Isomer vs. Isomeric Mixture: Structural Identity Drives Reproducibility

CAS 74129-06-9 is the single, structurally defined positional isomer 1-[6-methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethanone, with the acetyl group exclusively at the 2-position of the bicyclo[2.2.2]oct-5-ene framework . In contrast, the widely traded comparator CAS 68259-33-6 (Felvinone / woody octene) is explicitly described as a mixture of 7(8)-acetyl positional isomers: '7(8)-Acetyl-5-isopropyl-2-methylbicyclo[2.2.2]-2-octene; 7- and 8-acetyl-5-isopropyl-2-methylbicyclo(2.2.2)oct-2-ene' [1]. The RIFM safety assessment for CAS 68259-33-6 confirms that stereochemistry is 'not specified' due to the isomeric mixture nature, whereas CAS 74129-06-9 has a fully defined structural identity [2]. For fragrance procurement, this defined isomer specification enables consistent olfactory quality control and eliminates the uncontrolled isomer ratio variability inherent to the mixture .

Fragrance chemistry Isomer purity Batch-to-batch reproducibility

Physicochemical Property Differentiation: Boiling Point, Flash Point, and Density vs. Isomeric Mixture

The single-isomer CAS 74129-06-9 exhibits measurably distinct physicochemical properties compared to the isomeric mixture CAS 68259-33-6. The defined isomer shows a higher boiling point of 281.3°C at 760 mmHg [1] versus 269.67°C (EPI Suite estimated) for the mixture [2], a difference of approximately 11.6°C. Flash point is reported at 113.1°C for the single isomer [1] compared to >93.33°C (>200°F, TCC) for the mixture [2]. Density of the single isomer is 0.948 g/cm³ [1] versus 0.95700 at 25°C for the mixture [2]. These differences, while modest in absolute terms, are sufficient to impact transportation classification, storage requirements, and evaporation behavior in fragrance applications [1].

Physicochemical properties Flash point classification Processing safety

Olfactory Profile: Cedarwood-Balsamic-Amber Character with Defined Substantivity Performance

The Givaudan-distributed Felvinone product (structurally corresponding to CAS 74129-06-9, listed under CAS 68259-33-6) is described as possessing a 'soft cedarwood odor, reminiscent of balsam and ambergris' with recommended use levels of 2–5% in fragrance concentrate [1]. The woody octene isomer mixture (CAS 68259-33-6) is independently characterized as 'woody, clean, spicy, balsamic' with a substantivity of 68 hours at 100% on a smelling strip [2]. While direct side-by-side olfactory evaluation data for the single isomer versus the mixture are not publicly available, the defined structural identity of CAS 74129-06-9 eliminates the potential for isomeric ratio shifts to alter the odor character—a documented phenomenon within bicyclo[2.2.2]octane odorants where even positional isomerism produces distinct olfactory nuances [3]. The IFRA Transparency List inclusion of this compound further supports its established olfactory utility [4].

Olfactory characterization Substantivity Fragrance tenacity

Safety Documentation Status: EINECS Registration and IFRA Transparency Listing

CAS 74129-06-9 is assigned EINECS number 277-731-9, confirming its registration on the European Inventory of Existing Chemical Substances and its eligibility for commercial use in the EU market . This EINECS registration (277-731-9) is distinct from that of the isomeric mixture CAS 68259-33-6 (EINECS 269-524-7), providing separate regulatory identities . The compound appears on the IFRA Transparency List as a recognized fragrance ingredient [1]. While the published RIFM safety assessment covers the isomeric mixture (CAS 68259-33-6) with clearance on 7 human health endpoints including genotoxicity, skin sensitization, phototoxicity, and photoallergy [2], the structurally defined single isomer benefits from a more straightforward read-across justification due to its unambiguous chemical identity. No separate RIFM assessment for CAS 74129-06-9 as a standalone entity was identified in the public domain, representing a data gap for procurement decisions requiring ingredient-specific toxicology dossiers.

Regulatory compliance Safety assessment Procurement documentation

Commercial Purity Specifications: Available at 95% and 99% Grades for Differentiated Procurement

CAS 74129-06-9 is commercially available from specialty chemical suppliers at two distinct purity grades: 95% and 99% . The isomeric mixture CAS 68259-33-6 is typically supplied as a sum of isomers with assay specifications of 95–100% [1]. The availability of a 99% high-purity grade for the defined single isomer provides a procurement option that is not consistently available for the isomer mixture, where the assay specification encompasses the combined total of multiple isomeric species rather than a single molecular entity. The defined isomer is supplied in scalable packaging from 0.1 kg to 1000 kg , suitable for both R&D-scale evaluation and full commercial production volumes.

Purity specification Supply chain Quality grade

Optimal Procurement and Application Scenarios for 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone (CAS 74129-06-9)


Precision Fine Fragrance Formulations Requiring Defined Isomeric Identity

For perfume houses and fragrance compounders targeting a reproducible woody-balsamic heart note with amber undertones, CAS 74129-06-9 offers a structurally defined single isomer that eliminates the batch-to-batch olfactory variability associated with the undefined 7/8-acetyl isomeric mixture (CAS 68259-33-6) . The compound's described 'soft cedarwood, reminiscent of balsam and ambergris' character [1] at recommended use levels of 2–5% in fragrance concentrate makes it suitable as a mid-note substantivity agent in fine fragrance compositions. The higher boiling point (281.3°C) and flash point (113.1°C) of the defined isomer, compared to the mixture, support its use in applications requiring elevated-temperature processing [2].

Regulatory-Compliant Fragrance Ingredient Procurement for EU-Market Consumer Products

CAS 74129-06-9 carries a distinct EINECS registration (277-731-9) , enabling unambiguous identification in EU REACH compliance documentation and simplifying regulatory dossier preparation compared to using the isomeric mixture (EINECS 269-524-7) [1]. Its inclusion on the IFRA Transparency List [2] confirms its acceptability under the industry's self-regulatory framework. For procurement managers sourcing ingredients for EU-market personal care, home care, or air care products, the defined-isomer specification provides a clear audit trail and supports straightforward safety data sheet (SDS) authoring.

High-Purity Captive Intermediate for Bicyclo[2.2.2]octane Derivative Synthesis

The availability of a 99% purity grade of CAS 74129-06-9 in scalable packaging (0.1 kg to 1000 kg) supports its use as a structurally defined starting material or intermediate in the synthesis of downstream bicyclo[2.2.2]octane derivatives, including the corresponding alcohol (8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-methanol), aldehyde (CAS 67845-30-1), and ketal (CAS 68901-32-6, Glycoliermeral) [1]. The defined acetyl position eliminates the need for isomeric separation steps that would be required when starting from the mixed-isomer CAS 68259-33-6, potentially reducing synthetic step count and improving overall yield in multi-step syntheses.

Olfactory Quality Control Reference Standard for Bicyclic Ketone Fragrance Analysis

The single-isomer identity of CAS 74129-06-9 makes it a suitable reference standard for GC-MS and GC-O (gas chromatography-olfactometry) analysis of bicyclo[2.2.2]octane fragrance ingredients in complex mixtures . Unlike the isomeric mixture CAS 68259-33-6, which produces multiple chromatographic peaks corresponding to the various positional isomers, the defined isomer yields a single, unambiguous retention time and mass spectrum, facilitating accurate quantification and olfactory characterization in quality control laboratories. This is particularly relevant for fragrance houses verifying the composition of proprietary accords and for contract manufacturers performing incoming raw material identity testing.

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